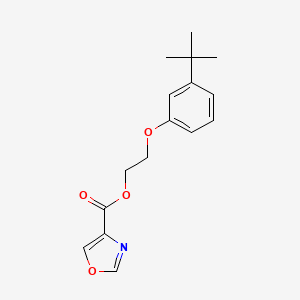
2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 3-(tert-Butyl)phenol, undergoes bromination to introduce a bromine atom at the desired position.
Protection: The phenolic group is protected using a benzyl group to prevent unwanted reactions during subsequent steps.
Halogen Exchange: The bromine atom is replaced with an iodine atom through a halogen exchange reaction.
Cyclization: The iodinated intermediate undergoes cyclization with an appropriate reagent to form the oxazole ring.
Deprotection: The benzyl protecting group is removed to yield the final product.
Chemical Reactions Analysis
2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Compared to these compounds, this compound may offer unique properties such as enhanced stability or specific biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-(3-tert-butylphenoxy)ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)12-5-4-6-13(9-12)20-7-8-21-15(18)14-10-19-11-17-14/h4-6,9-11H,7-8H2,1-3H3 |
InChI Key |
UCGWHEFCLUPBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCOC(=O)C2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


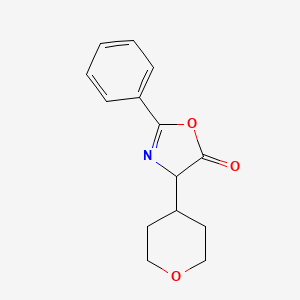
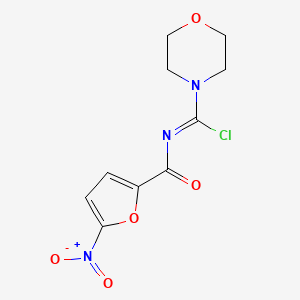
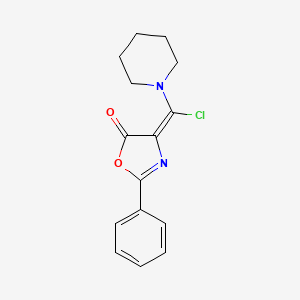
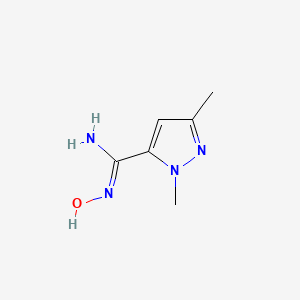
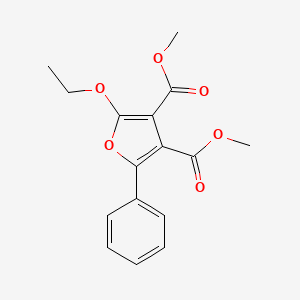
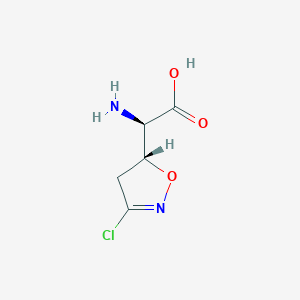
![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)
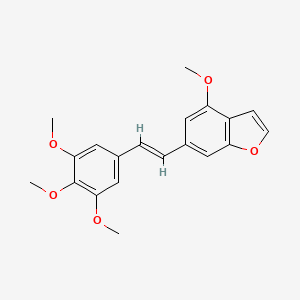

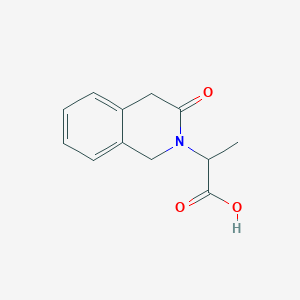
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
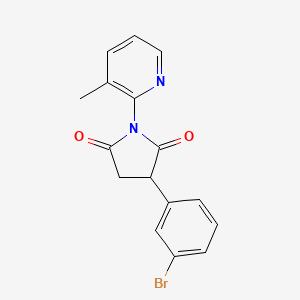
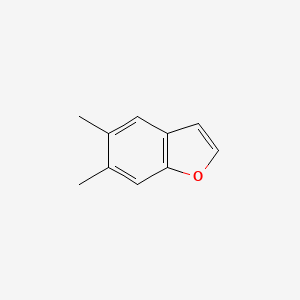
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
